molecular formula C19H24N4O2S B11274987 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11274987
M. Wt: 372.5 g/mol
InChI Key: AZCARYPOHLCORW-UHFFFAOYSA-N
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Description

2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H24N4O2S/c1-12-7-8-16(13(2)9-12)22-17(24)10-15-11-26-19(21-15)23-18(25)20-14-5-3-4-6-14/h7-9,11,14H,3-6,10H2,1-2H3,(H,22,24)(H2,20,21,23,25)

InChI Key

AZCARYPOHLCORW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may inhibit or activate these targets, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(Cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,4-dimethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentylcarbamoyl group, in particular, may enhance its stability and bioavailability compared to similar compounds .

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